Antibacterial agent 27

Antifungal Candida MIC

Antibacterial agent 27 (CAS: 65795-51-9) is a synthetic small molecule of the 2,4-diaminoquinazoline class with a molecular formula of C18H14N6 and a molecular weight of 314.34 g/mol. The compound is structurally characterized by a pyrrolo[3,2-f]quinazoline core with a 4-cyanophenylmethyl substituent.

Molecular Formula C18H14N6
Molecular Weight 314.3 g/mol
Cat. No. B10821737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 27
Molecular FormulaC18H14N6
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=CC3=C2C=CC4=C3C(=NC(=N4)N)N)C#N
InChIInChI=1S/C18H14N6/c19-9-11-1-3-12(4-2-11)10-24-8-7-13-15(24)6-5-14-16(13)17(20)23-18(21)22-14/h1-8H,10H2,(H4,20,21,22,23)
InChIKeyIZYHVTAYLHFZSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 27: Baseline Characterization for Research and Procurement


Antibacterial agent 27 (CAS: 65795-51-9) is a synthetic small molecule of the 2,4-diaminoquinazoline class with a molecular formula of C18H14N6 and a molecular weight of 314.34 g/mol [1]. The compound is structurally characterized by a pyrrolo[3,2-f]quinazoline core with a 4-cyanophenylmethyl substituent [1]. It is commercially available from multiple suppliers for research use, with a purity specification of ≥98% .

Why Substituting Antibacterial Agent 27 with Another Antifungal or DHFR Inhibitor is Not a Trivial Decision


Antibacterial agent 27 occupies a unique pharmacological space distinct from established antifungals and DHFR inhibitors. Its dual mechanism of action—targeting both fungal sterol biosynthesis and dihydrofolate reductase (DHFR)—results in a spectrum of activity that cannot be recapitulated by single-target agents like amphotericin B or fluconazole [1]. Furthermore, its potent inhibition of Plasmodium falciparum DHFR (IC50 in the low nanomolar range) and significant anti-leishmanial activity are not shared by classical antifungals . Therefore, substituting this compound with a generic antifungal or a selective DHFR inhibitor would drastically alter experimental outcomes in multi-pathogen or multi-mechanism studies.

Antibacterial Agent 27: Quantitative Evidence of Differentiation vs. Comparator Antifungals and DHFR Inhibitors


Superior Anti-Candida Potency Compared to Amphotericin B

In a head-to-head microtiter susceptibility assay against 40 clinical isolates of three Candida species, Antibacterial agent 27 (reported as DAQ 1A) demonstrated a geometric mean MIC of 0.64 μg/mL, which is 1.6-fold lower (i.e., more potent) than that of amphotericin B (1.03 μg/mL) [1].

Antifungal Candida MIC 2,4-Diaminoquinazoline

Comparable Anti-Candida Potency to Flucytosine with Potential for Synergy

While Antibacterial agent 27 (DAQ 1A) shows a geometric mean MIC of 0.64 μg/mL against Candida isolates, which is comparable to flucytosine's 0.72 μg/mL, the compound class exhibits critical interaction differences: the combination of a related 2,4-diaminoquinazoline (DAQ 2A) with flucytosine was antagonistic, whereas its combination with sulfamethoxazole was synergistic [1].

Antifungal Candida MIC Synergy

Broad-Spectrum DHFR Inhibition at Nanomolar Concentrations

Antibacterial agent 27 exhibits potent, broad-spectrum inhibition of dihydrofolate reductase (DHFR) across multiple species, with IC50 values of 6.4 nM (Lactobacillus casei), 0.7 nM (Crithidia oncopelti), 2.1 nM (rat liver), 4.0 nM (mouse L1210), 6.8 nM (human), and 10.1 nM (Mycobacterium tuberculosis) .

DHFR Antiparasitic Antimicrobial IC50

Potent Antimalarial Activity Against Drug-Sensitive and Resistant Strains

At a concentration of 2 μM in whole erythrocytes, Antibacterial agent 27 achieves 92.0% inhibition of the drug-sensitive Plasmodium falciparum 3D7 strain and 95.0% inhibition of the multidrug-resistant Dd2 strain .

Antimalarial Plasmodium falciparum DHFR Inhibition %

Optimal Research and Industrial Applications for Antibacterial Agent 27 Based on Quantitative Evidence


In Vitro Antifungal Susceptibility Testing of Candida Species

Given its sub-microgram per milliliter MIC against Candida isolates and its distinct interaction profile with other antifungals [1], Antibacterial agent 27 is ideally suited for use as a reference compound in microbroth dilution assays and time-kill studies to characterize novel antifungal agents or to investigate mechanisms of antifungal synergy and antagonism.

Multi-Species DHFR Inhibition Profiling

The compound's low nanomolar IC50 values against DHFR from diverse sources (bacterial, protozoal, mammalian) make it an essential tool for comparative enzymology studies, high-throughput screening campaigns for species-selective DHFR inhibitors, and structure-activity relationship (SAR) investigations within the diaminopyrroloquinazoline scaffold.

Antimalarial Drug Discovery and Resistance Studies

Antibacterial agent 27's high-level inhibition of both drug-sensitive and multidrug-resistant Plasmodium falciparum strains positions it as a valuable positive control or lead scaffold for the development of next-generation antimalarials. It is particularly relevant in assays designed to identify compounds with activity against chloroquine-resistant parasites.

Chemical Probe for Glucose Transporter Targeting in Leishmania

The compound's selective cytotoxicity against Leishmania mexicana promastigotes with IC50 values in the 500-800 nM range, linked to glucose transport mechanisms , supports its use as a chemical probe to dissect metabolic vulnerabilities in kinetoplastid parasites and as a starting point for anti-leishmanial drug discovery.

Technical Documentation Hub

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